Home > Products > Screening Compounds P82461 > CDK9-Cyclin T1 PPI-IN-1
CDK9-Cyclin T1 PPI-IN-1 -

CDK9-Cyclin T1 PPI-IN-1

Catalog Number: EVT-12520786
CAS Number:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound was discovered through virtual screening of a library containing over 280,000 natural products or natural product-like compounds, specifically targeting the ATP-binding site of CDK9. This approach highlighted its potential as a selective inhibitor of the CDK9-Cyclin T1 complex, which is essential for cellular processes like transcription elongation and cell cycle regulation. The classification of this compound falls under small-molecule inhibitors with a focus on disrupting protein-protein interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK9-Cyclin T1 PPI-IN-1 involves several key steps:

  1. Virtual Screening: The initial identification was performed using molecular docking techniques against the CDK9-cyclin T1 complex based on the X-ray crystal structure (PDB: 6GZH). This process utilized the internal coordinate mechanics method to evaluate binding affinities.
  2. Chemical Synthesis: Following virtual screening, selected compounds were synthesized through standard organic synthesis methods, including reactions that facilitate the formation of the tetrahydroisoquinoline core.
  3. Characterization: The synthesized compounds were characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity.

The synthesis process emphasizes a combination of computational methods for lead identification followed by traditional organic chemistry techniques for compound preparation.

Molecular Structure Analysis

Structure and Data

The molecular structure of CDK9-Cyclin T1 PPI-IN-1 is characterized by its tetrahydroisoquinoline backbone, which is crucial for its interaction with the ATP-binding site of CDK9. Key structural features include:

  • Binding Interactions: The compound forms hydrogen bonds with critical residues within the ATP-binding pocket, including interactions with Glu66 and Lys48, which enhance its selectivity for CDK9 over other kinases.
  • Conformational Arrangement: The binding mode differs significantly from ATP and other known inhibitors, suggesting unique mechanisms of action that could be leveraged for drug design.

Detailed structural data can be obtained from crystallographic studies available in databases such as the Protein Data Bank.

Chemical Reactions Analysis

Reactions and Technical Details

The interactions involving CDK9-Cyclin T1 PPI-IN-1 can be summarized by its ability to inhibit phosphorylation activities associated with CDK9:

  • Inhibition Mechanism: The compound competes with ATP for binding at the active site, thereby preventing substrate phosphorylation.
  • Protein-Protein Interaction Disruption: By binding to CDK9, it alters the conformation necessary for its interaction with cyclin T1, effectively blocking this critical protein-protein interaction.

These reactions are pivotal in understanding how this compound can modulate cellular signaling pathways involved in cancer progression.

Mechanism of Action

Process and Data

The mechanism by which CDK9-Cyclin T1 PPI-IN-1 exerts its effects involves several steps:

  1. Binding to CDK9: The compound binds to the ATP-binding site of CDK9, preventing ATP from accessing its binding site.
  2. Disruption of Cyclin T1 Interaction: The binding induces conformational changes that inhibit the formation of the active CDK9-cyclin T1 complex.
  3. Impact on Transcriptional Regulation: This inhibition leads to decreased phosphorylation of RNA polymerase II's C-terminal domain, ultimately reducing transcriptional elongation.

Data from experimental assays demonstrate that treatment with this inhibitor results in reduced cell proliferation and migration in TNBC cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of CDK9-Cyclin T1 PPI-IN-1 are essential for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 300 Da (exact value depending on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may require optimization for aqueous formulations.
  • Stability: Stability studies indicate that it remains effective under physiological conditions but should be assessed further for long-term use in therapeutic settings.

These properties influence its bioavailability and efficacy as a potential drug candidate.

Applications

Scientific Uses

CDK9-Cyclin T1 PPI-IN-1 has significant implications in scientific research and therapeutic development:

  • Cancer Research: Its ability to inhibit CDK9-cyclin T1 interactions makes it a valuable tool for studying transcriptional regulation in cancer cells, particularly in models of triple-negative breast cancer.
  • Drug Development: The compound serves as a lead structure for developing more potent inhibitors targeting similar pathways in various cancers.
  • Mechanistic Studies: It provides insights into the role of kinase-cyclin complexes in cellular signaling and their contributions to oncogenesis.

Properties

Product Name

CDK9-Cyclin T1 PPI-IN-1

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)pyridin-4-yl]pyridin-2-yl]-4-methoxybenzamide

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H24N4O3/c1-30-20-4-2-16(3-5-20)23(29)26-21-14-17(6-10-24-21)18-7-11-25-22(15-18)27-12-8-19(28)9-13-27/h2-7,10-11,14-15,19,28H,8-9,12-13H2,1H3,(H,24,26,29)

InChI Key

NLRHVKWCIIKLON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)N4CCC(CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.